molecular formula C14H14N4O4 B1617149 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline CAS No. 6358-51-6

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline

Cat. No.: B1617149
CAS No.: 6358-51-6
M. Wt: 302.29 g/mol
InChI Key: KBJGBAOGDZOYIZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline: is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is particularly notable for its vibrant color and is used in various industrial applications, especially in the textile industry for dyeing fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,5-dimethoxyaniline. The process begins with the formation of a diazonium salt from 4-nitroaniline under acidic conditions. This diazonium salt is then reacted with 2,5-dimethoxyaniline in a basic medium to form the azo compound .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .

Industry: The primary application of this compound is in the textile industry for dyeing fabrics. Its stability and colorfastness make it a preferred choice for dyeing cotton, wool, and synthetic fibers .

Mechanism of Action

The mechanism by which 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline exerts its effects is primarily through its interaction with cellular components. The azo group (-N=N-) can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with cellular proteins and DNA, potentially leading to various biological effects. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .

Comparison with Similar Compounds

  • 2,5-Dimethoxy-4-(4-nitrophenylazo)phenol
  • 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline
  • 4-(4-Nitrophenylazo)aniline

Uniqueness: this compound is unique due to the presence of methoxy groups at the 2 and 5 positions on the aromatic ring. These groups enhance the compound’s solubility and stability compared to other similar azo compounds. Additionally, the nitro group at the para position relative to the azo linkage contributes to the compound’s vibrant color and reactivity .

Properties

IUPAC Name

2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-21-13-8-12(14(22-2)7-11(13)15)17-16-9-3-5-10(6-4-9)18(19)20/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJGBAOGDZOYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001039064
Record name Benzenamine, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-51-6
Record name C.I. Disperse Blue 11
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URL https://commonchemistry.cas.org/detail?cas_rn=6358-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
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Record name 2,5-dimethoxy-4-(4-nitrophenylazo)aniline
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Synthesis routes and methods

Procedure details

A diazonium salt synthesized from 4-nitroaniline using the procedure of example 1 (1.4 g, 5.9 mmol) was added portionwise to a solution of 2,4-dimethoxyaniline (0.97 g, 6.3 mmol) in dimethylformamide DMF) (20 ml). The resulting red mixture was stirred for 1.5 h, filtered, and the resulting solid recrystallized from ethyl acetate (EtOAc)/Hexanes to give 1.3 g (70.6%) of Compound 5.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
dimethylformamide DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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